molecular formula C9H10N2O4S B11772771 4-Cyclopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid

4-Cyclopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid

Cat. No.: B11772771
M. Wt: 242.25 g/mol
InChI Key: LZPACPSIFUDNMA-UHFFFAOYSA-N
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Description

4-Cyclopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a cyclopropyl group, a methylsulfonyl group, and a carboxylic acid group attached to a pyrimidine ring. Its molecular formula is C9H10N2O4S, and it has a molecular weight of 242.25 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the Suzuki–Miyaura coupling reaction is often employed to form the pyrimidine ring . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it a preferred method for synthesizing complex organic molecules .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. For example, it may inhibit the activity of certain inflammatory mediators, thereby reducing inflammation .

Comparison with Similar Compounds

Uniqueness: 4-Cyclopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H10N2O4S

Molecular Weight

242.25 g/mol

IUPAC Name

4-cyclopropyl-2-methylsulfonylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C9H10N2O4S/c1-16(14,15)9-10-4-6(8(12)13)7(11-9)5-2-3-5/h4-5H,2-3H2,1H3,(H,12,13)

InChI Key

LZPACPSIFUDNMA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=C(C(=N1)C2CC2)C(=O)O

Origin of Product

United States

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